molecular formula C39H37N5O8 B13748231 5'-O-(4,4'-Dimethoxytrityl)-N2-phenoxyacetyl-2'-deoxyguanosine

5'-O-(4,4'-Dimethoxytrityl)-N2-phenoxyacetyl-2'-deoxyguanosine

Cat. No.: B13748231
M. Wt: 703.7 g/mol
InChI Key: DGSAVQQENMNUBA-WIHCDAFUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5’-O-(4,4’-Dimethoxytrityl)-N2-phenoxyacetyl-2’-deoxyguanosine is a modified nucleoside used primarily in the synthesis of oligonucleotides. This compound is significant in the field of molecular biology and biochemistry due to its role in the protection of nucleosides during the synthesis of DNA and RNA sequences.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-O-(4,4’-Dimethoxytrityl)-N2-phenoxyacetyl-2’-deoxyguanosine typically involves the protection of the hydroxyl groups and the amino group of the nucleoside. The process begins with the protection of the 5’-hydroxyl group using 4,4’-dimethoxytrityl chloride in the presence of a base such as pyridine. The N2-amino group is then protected with phenoxyacetyl chloride under basic conditions. The reaction conditions often involve anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesizers and stringent quality control measures. The use of high-performance liquid chromatography (HPLC) is common to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5’-O-(4,4’-Dimethoxytrityl)-N2-phenoxyacetyl-2’-deoxyguanosine undergoes several types of chemical reactions, including:

    Deprotection Reactions: Removal of the dimethoxytrityl and phenoxyacetyl groups under acidic or basic conditions.

    Coupling Reactions: Formation of phosphodiester bonds with other nucleosides during oligonucleotide synthesis.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane for dimethoxytrityl removal; ammonia or methylamine for phenoxyacetyl removal.

    Coupling: Phosphoramidite chemistry using tetrazole as an activator.

Major Products Formed

The major products formed from these reactions are the deprotected nucleoside and the oligonucleotide sequences, which are essential for various molecular biology applications.

Scientific Research Applications

5’-O-(4,4’-Dimethoxytrityl)-N2-phenoxyacetyl-2’-deoxyguanosine is widely used in:

Mechanism of Action

The compound exerts its effects by protecting the nucleoside during the synthesis of oligonucleotides. The 4,4’-dimethoxytrityl group protects the 5’-hydroxyl group, preventing unwanted reactions, while the phenoxyacetyl group protects the N2-amino group. These protective groups are removed at specific stages during the synthesis to allow for the formation of the desired oligonucleotide sequence.

Comparison with Similar Compounds

Similar Compounds

  • 5’-O-(4,4’-Dimethoxytrityl)thymidine
  • 5’-O-(4,4’-Dimethoxytrityl)-2’-deoxyuridine

Uniqueness

5’-O-(4,4’-Dimethoxytrityl)-N2-phenoxyacetyl-2’-deoxyguanosine is unique due to its dual protective groups, which provide enhanced stability and selectivity during oligonucleotide synthesis. This makes it particularly valuable in the synthesis of complex DNA and RNA sequences .

Properties

Molecular Formula

C39H37N5O8

Molecular Weight

703.7 g/mol

IUPAC Name

[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl] 2-phenoxyacetate

InChI

InChI=1S/C39H37N5O8/c1-47-28-17-13-26(14-18-28)39(25-9-5-3-6-10-25,27-15-19-29(48-2)20-16-27)50-22-32-31(52-34(45)23-49-30-11-7-4-8-12-30)21-33(51-32)44-24-41-35-36(44)42-38(40)43-37(35)46/h3-20,24,31-33H,21-23H2,1-2H3,(H3,40,42,43,46)/t31-,32+,33+/m0/s1

InChI Key

DGSAVQQENMNUBA-WIHCDAFUSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=NC6=C5N=C(NC6=O)N)OC(=O)COC7=CC=CC=C7

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=NC6=C5N=C(NC6=O)N)OC(=O)COC7=CC=CC=C7

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.